3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol
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Overview
Description
3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol is a complex organic compound featuring a unique structure that combines fluorine, hydroxyl, phenyl, imidazolyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and furan intermediates, followed by their coupling with the fluorophenol derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the imidazole or furan rings.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as alkyl, amino, or halogen groups.
Scientific Research Applications
3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. The presence of fluorine and hydroxyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenol: A simpler analog with a single fluorine and hydroxyl group on a phenyl ring.
5-Fluoro-2-hydroxybenzaldehyde: Contains a fluorine and hydroxyl group on a benzaldehyde structure.
4-[5-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazol-1-yl]benzenesulfonamide: A more complex structure with similar functional groups.
Uniqueness
3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol stands out due to its combination of multiple functional groups and heterocyclic rings, providing unique chemical and biological properties
Properties
IUPAC Name |
3-fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3/c1-11-19(12-2-4-13(24)5-3-12)23-20(22-11)18-9-8-17(26-18)15-7-6-14(25)10-16(15)21/h2-10,24-25H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJZWIROEDUELJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)O)F)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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